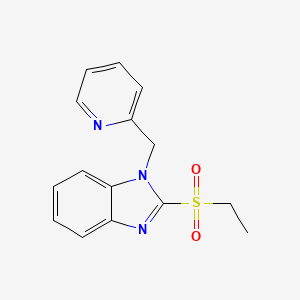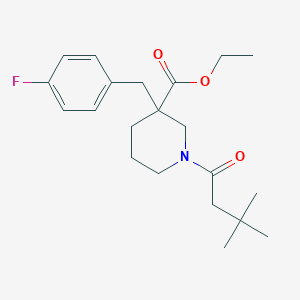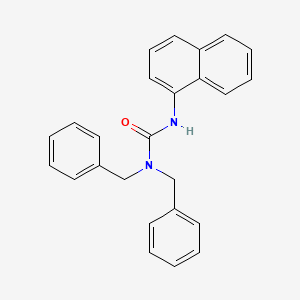![molecular formula C17H22BrNO2 B6126564 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol](/img/structure/B6126564.png)
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol, also known as Bopindolol, is a β-blocker drug that is used to treat hypertension, angina pectoris, and other cardiovascular diseases. It was first synthesized in the 1970s and has been extensively studied for its therapeutic potential.
Wirkmechanismus
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol is a non-selective β-blocker that blocks both β1 and β2 adrenergic receptors. It works by reducing the effects of adrenaline and noradrenaline on the heart and blood vessels, which leads to a decrease in heart rate and blood pressure. This compound also has intrinsic sympathomimetic activity, which means that it can partially activate the β-adrenergic receptors.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects on the body. It reduces heart rate and cardiac output, which leads to a decrease in blood pressure. This compound also reduces the release of renin from the kidneys, which is a hormone that increases blood pressure. This compound has been shown to improve left ventricular function and reduce the risk of heart failure in patients with hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, which makes it a useful tool for studying cardiovascular physiology. This compound is also relatively easy to synthesize and is commercially available. However, there are some limitations to using this compound in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain a therapeutic effect. This compound also has a relatively low affinity for β-adrenergic receptors compared to other β-blockers, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol. One area of interest is the potential use of this compound in the treatment of anxiety and other psychiatric disorders. Another area of interest is the development of new β-blockers with improved selectivity and affinity for β-adrenergic receptors. Finally, there is a need for further research on the long-term effects of this compound on cardiovascular function and overall health.
Conclusion:
In conclusion, this compound is a well-established β-blocker drug that has been extensively studied for its therapeutic potential in the treatment of hypertension and other cardiovascular diseases. It has a known mechanism of action and several biochemical and physiological effects on the body. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this drug.
Synthesemethoden
The synthesis of 1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol involves the reaction between 1-bromo-2-naphthol and 3-(butylamino)-2-propanol in the presence of a base. The reaction yields a mixture of two diastereomers, which can be separated by column chromatography. The synthesis method has been optimized over the years to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
1-[(1-bromo-2-naphthyl)oxy]-3-(butylamino)-2-propanol has been extensively studied for its therapeutic potential in the treatment of hypertension and other cardiovascular diseases. It has been shown to be effective in reducing blood pressure and improving cardiac function in clinical trials. This compound has also been studied for its potential use in the treatment of anxiety and other psychiatric disorders.
Eigenschaften
IUPAC Name |
1-(1-bromonaphthalen-2-yl)oxy-3-(butylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-2-3-10-19-11-14(20)12-21-16-9-8-13-6-4-5-7-15(13)17(16)18/h4-9,14,19-20H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXSUBSIRLQAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(COC1=C(C2=CC=CC=C2C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(3-methyl-1H-indol-2-yl)methyl]acetamide](/img/structure/B6126487.png)

![ethyl (4-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6126507.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6126518.png)

![N,N-diethyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6126527.png)
![ethyl 1-[3-(1,3-benzothiazol-2-yl)propanoyl]-3-benzyl-3-piperidinecarboxylate](/img/structure/B6126531.png)
![7-(cyclohexylmethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6126541.png)
![{4-[2-(4-methylpentyl)-4-morpholinyl]-2-pyridinyl}methanol](/img/structure/B6126549.png)

![1-(2-fluorobenzyl)-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B6126554.png)
![4-chloro-5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]methyl}-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B6126558.png)
![N-cyclopropyl-5-{1-[3-(2-furyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6126589.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B6126595.png)
